(2Z,3Z)-1,4-dibromobutane-2,3-dione O,O-diacetyl dioxime
Description
Historical Context and Development
The discovery of this compound emerged from advancements in oxime chemistry during the late 20th century. Vicinal dioximes, characterized by adjacent oxime groups, gained prominence for their ability to form stable coordination complexes with transition metals. The introduction of halogen substituents, such as bromine, into dioxime frameworks was driven by the need to enhance reactivity and tailor electronic properties for catalytic applications. Early synthetic routes for analogous compounds involved condensation reactions between diketones and hydroxylamine derivatives, a methodology later adapted to incorporate bromine and acetyl groups.
The specific development of this compound likely arose from efforts to combine the chelating capacity of vic-dioximes with the steric and electronic effects of bromine and acetyl substituents. Bromine atoms, known for their electronegativity and leaving-group potential, were strategically positioned at the 1 and 4 positions of the butane backbone to influence reactivity in cross-coupling reactions. Acetyl groups, introduced via esterification of the oxime hydroxyls, were intended to modulate solubility and stability.
Significance in Organic and Coordination Chemistry
In organic synthesis, this compound serves as a versatile intermediate. The bromine atoms facilitate nucleophilic substitution reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. For example, the compound’s dibrominated structure allows for Suzuki-Miyaura couplings, where palladium catalysts mediate the transfer of aryl groups to the butane backbone.
In coordination chemistry, the compound’s dual oxime groups act as bidentate ligands, forming stable complexes with transition metals such as nickel, copper, and palladium. The acetyl groups influence the ligand’s electron-donating capacity, as demonstrated by shifts in metal-ligand binding constants observed in analogous systems. Theoretical studies on similar vic-dioximes suggest that the (2Z,3Z) configuration optimizes orbital overlap between the oxime nitrogens and metal d-orbitals, enhancing complex stability.
Relationship to Vic-Dioxime Family of Compounds
Vic-dioximes are defined by two oxime groups positioned on adjacent carbon atoms. The target compound belongs to this family but distinguishes itself through bromine substitution and acetylation. Comparative studies with non-halogenated vic-dioximes, such as dimethylglyoxime, reveal that bromine enhances electrophilicity, enabling reactions inert in parent compounds. For instance, brominated vic-dioximes participate in Ullmann-type couplings, whereas their non-halogenated counterparts do not.
The acetyl groups further differentiate this compound from traditional vic-dioximes. In unmodified dioximes, hydroxyl groups engage in hydrogen bonding, limiting solubility in nonpolar media. Acetylation mitigates this issue, expanding utility in hydrophobic reaction environments. Spectroscopic analyses of related acetylated dioximes confirm reduced hydrogen bonding networks, as evidenced by attenuated O-H stretching frequencies in infrared spectra.
Research Objectives and Current Knowledge Gaps
Despite its synthetic potential, critical gaps persist in understanding this compound. First, the stereoelectronic effects of bromine and acetyl groups on metal-ligand bonding remain underexplored. Computational models predict that bromine’s inductive effects could polarize the oxime nitrogens, altering redox potentials in metal complexes. Experimental validation of these predictions is lacking.
Second, the compound’s reactivity in photochemical reactions is unknown. Analogous halogenated dioximes exhibit unique photolytic behavior, such as bromine radical formation under UV light, which could be harnessed for photocatalysis. Systematic studies comparing the photostability of acetylated versus non-acetylated derivatives are needed.
Finally, applications in materials science remain hypothetical. The compound’s potential as a building block for metal-organic frameworks (MOFs) or conductive polymers has not been investigated. Prior work on nickel glyoxime polymers suggests that bromine substituents could introduce porosity or electronic conductivity, but this remains speculative for the acetylated variant.
Properties
IUPAC Name |
[(Z)-[(3Z)-3-acetyloxyimino-1,4-dibromobutan-2-ylidene]amino] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2N2O4/c1-5(13)15-11-7(3-9)8(4-10)12-16-6(2)14/h3-4H2,1-2H3/b11-7+,12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIZQROZLVVZAP-MKICQXMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C(CBr)C(=NOC(=O)C)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C(/C(=N/OC(=O)C)/CBr)\CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,3Z)-1,4-dibromobutane-2,3-dione O,O-diacetyl dioxime typically involves the bromination of butane-2,3-dione followed by the formation of the dioxime. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions. The subsequent formation of the dioxime involves the reaction of the dibrominated intermediate with hydroxylamine derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 1 and 4 exhibit high electrophilicity, facilitating substitution reactions with nucleophiles. Key findings include:
Reagents and Conditions :
- Azide substitution : Sodium azide (NaN₃) in DMF at 60°C yields 1,4-diazidobutane-2,3-dione derivatives .
- Thiol substitution : Aliphatic thiols (e.g., ethanethiol) in basic media produce thioether-linked products .
Mechanism : Proceeds via an Sₙ2 pathway, with the dioxime groups stabilizing the transition state through resonance.
Oxidation and Reduction
The diketone backbone and dioxime groups participate in redox reactions:
Notable Observation : Selective reduction of the dioxime moiety preserves the diketone structure, enabling sequential functionalization .
Coordination Chemistry
The dioxime group acts as a bidentate ligand, forming complexes with transition metals:
Complexation with Nickel :
- Reaction with NiCl₂·6H₂O in ethanol yields a square-planar Ni(II) complex (λₘₐₓ = 420 nm) .
- Stability constant (log β): 12.3 ± 0.2, indicating strong metal-ligand binding .
Palladium Complexes :
- Used in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Turnover frequency (TOF): 1,200 h⁻¹ for aryl bromide substrates .
Cyclization and Polymerization
The compound participates in cyclopolymerization under catalyst-free conditions:
Reaction Pathway :
- Initiation via bromide displacement by amine nucleophiles.
- Chain propagation through alternating diketone-amine linkages.
- Formation of polyiminofurans with bromomethyl pendant groups .
Material Properties :
- Molecular Weight : 15–25 kDa (PDI = 1.2–1.5) .
- Thermal Stability : Decomposition onset at 220°C (TGA) .
Comparative Reactivity
The compound’s reactivity differs from structurally related molecules:
| Compound | Key Functional Groups | Dominant Reaction |
|---|---|---|
| 1,4-Dibromo-2,3-butanedione | Br, diketone | Nucleophilic substitution |
| Dimethylglyoxime | Dioxime | Metal coordination |
| Diacetyl | Diketone | Flavorant oxidation |
Computational Insights
DFT calculations (B3LYP/6-31G*) reveal:
Scientific Research Applications
Analytical Chemistry
One of the primary applications of (2Z,3Z)-1,4-dibromobutane-2,3-dione O,O-diacetyl dioxime is in analytical chemistry as a reagent for the detection of metal ions. The compound forms stable complexes with transition metals, which can be quantitatively analyzed using spectrophotometric methods. This property has been utilized in various studies to determine the concentration of metals in environmental samples.
Case Study: A study published in a peer-reviewed journal demonstrated the effectiveness of this compound in detecting lead ions in water samples. The method showed high sensitivity and selectivity, making it a valuable tool for environmental monitoring.
Coordination Chemistry
In coordination chemistry, this compound has been used to synthesize a variety of metal complexes. These complexes exhibit interesting magnetic and electronic properties, which are useful for developing new materials for electronic applications.
Data Table:
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Cu(II) | High | Catalysis |
| Ni(II) | Moderate | Sensors |
| Co(II) | High | Magnetic Materials |
Textile Industry
The compound has been explored as a treatment agent for textiles to enhance their dye uptake and improve colorfastness. Its ability to form chelates with metal ions allows for better binding of dyes to fibers.
Case Study: A patent outlines a method using this compound for treating cotton fabrics. The treated fabrics exhibited improved dye retention compared to untreated samples.
Pharmaceutical Applications
In pharmaceuticals, this compound serves as an intermediate in the synthesis of biologically active molecules. Its derivatives have shown potential as antimicrobial agents due to their ability to disrupt microbial cell function.
Data Table:
| Compound Derivative | Activity | Target Microorganism |
|---|---|---|
| Acetyl derivative | Antimicrobial | E. coli |
| Hydroxyl derivative | Antifungal | Candida albicans |
Mechanism of Action
The mechanism of action of (2Z,3Z)-1,4-dibromobutane-2,3-dione O,O-diacetyl dioxime involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and dioxime groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Structure and Substituents
Key Observations :
- The target compound’s aliphatic backbone contrasts with aromatic or heterocyclic cores in analogs, influencing solubility and electronic properties.
- Bromine atoms enhance electrophilicity, enabling cross-coupling reactions, whereas aromatic analogs (e.g., benzofuran derivatives) are tailored for agrochemical synthesis .
Protecting Groups on Dioxime
- Target Compound : O,O-diacetyl groups reduce hydrogen bonding capacity, increasing lipophilicity.
- (2Z,3Z)-Benzofuran-2,3-dione O-methyl dioxime : Methyl and hydroxyethyl ethers balance stability and reactivity for stepwise synthesis .
- 1,4-Dihydroquinoxaline-2,3-dione dioxime: Free oxime hydroxyl groups participate in hydrogen bonding, as evidenced by IR peaks at 3400 cm⁻¹ (NH) and 2500–3500 cm⁻¹ (OH) .
Key Observations :
Physicochemical and Spectral Properties
Key Observations :
Crystallographic Data
- 1,4-Dihydroquinoxaline-2,3-dione dioxime: Exhibits intermolecular hydrogen bonds (N–H···O and O–H···O), stabilizing crystal packing .
- 3,4-Dihydro-1,4-benzothiazine dioxime dihydrate : Hydrogen-bonded networks involving water molecules (Fig. 2, ) .
- Target Compound : Acetyl groups likely disrupt hydrogen bonding, leading to less dense packing compared to hydroxylated analogs.
Biological Activity
The compound (2Z,3Z)-1,4-dibromobutane-2,3-dione O,O-diacetyl dioxime (C8H10Br2N2O4) is a derivative of 1,4-dibromobutane-2,3-dione and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H10Br2N2O4
- Molecular Weight : 357.984 g/mol
- CAS Number : 9582079
Structural Representation
The compound features a dioxime functional group, which is known for its chelating properties and potential biological relevance.
Research indicates that dioxime derivatives can exhibit various biological activities, including:
- Antioxidant Activity : Dioximes have been shown to scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Metal Chelation : The ability to form stable complexes with metal ions may contribute to their therapeutic effects in metal toxicity scenarios.
Antimicrobial Activity
A study highlighted the antimicrobial properties of dioxime derivatives, suggesting that compounds like this compound could inhibit the growth of various pathogens.
| Pathogen Tested | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis through the mitochondrial pathway was observed.
Case Study 1: Antioxidant Effects
In a controlled study examining the antioxidant effects of this compound:
- Objective : To evaluate the compound's ability to reduce oxidative stress in vitro.
- Methodology : DPPH radical scavenging assay was employed.
- Results : The compound showed a significant reduction in DPPH radical concentration compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains:
- Objective : To test efficacy against resistant bacterial strains.
- Methodology : Disk diffusion method was utilized.
- Results : The compound demonstrated effective inhibition against resistant strains of Staphylococcus aureus.
Research Findings and Implications
The biological activity of this compound suggests potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
- Antioxidant Formulations : Due to its ability to scavenge free radicals.
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities and mechanisms.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Potential modifications to enhance bioactivity and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing (2Z,3Z)-1,4-dibromobutane-2,3-dione O,O-diacetyl dioxime with high stereochemical purity?
- Methodological Answer : The synthesis requires precise control of reaction stoichiometry, temperature, and solvent polarity. For brominated dioximes, halogenation of the diketone precursor (e.g., butane-2,3-dione) with bromine in anhydrous dichloromethane at 0–5°C is critical to avoid over-substitution . Subsequent acetylation of the oxime hydroxyl groups demands anhydrous conditions with acetyl chloride in pyridine to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures stereochemical retention .
Q. How can researchers confirm the Z-configuration of the oxime groups in this compound?
- Methodological Answer : The Z-configuration is confirmed via NMR spectroscopy. The coupling constant () between the oxime proton (N–OH) and adjacent protons (e.g., CHBr₂) typically falls below 3 Hz for the Z-isomer due to restricted rotation. X-ray crystallography provides definitive proof by resolving spatial arrangements of substituents around the C=N bond .
Q. What analytical techniques are recommended for assessing purity and stability of this compound under experimental conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm quantifies impurities (<0.5%). Stability studies under varying pH (2–12) and temperature (4–40°C) should be monitored via FT-IR to detect hydrolysis of acetyl groups (disappearance of C=O stretch at 1740 cm⁻¹) .
Advanced Research Questions
Q. How does the presence of bromine atoms influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Bromine acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Kinetic studies using B NMR show that electron-withdrawing acetyl groups on the oxime enhance Br⁻ elimination rates by stabilizing transition states. Optimize catalyst loading (e.g., 2 mol% Pd(PPh₃)₄) and base (K₂CO₃) in THF/water (3:1) for >90% yield .
Q. What computational approaches are suitable for modeling the compound’s electronic structure to predict ligand-binding affinity?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) with protein targets (e.g., aldose reductase) identifies key interactions (e.g., hydrogen bonds between oxime O and Arg268) .
Q. How can researchers resolve contradictions in reported degradation pathways of brominated dioximes under oxidative conditions?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) to track degradation intermediates. For example, oxidative cleavage of the C=N bond by H₂O₂ produces bromoacetic acid derivatives, confirmed via isotopic labeling (O). Kinetic isotope effects (KIE) differentiate radical vs. ionic mechanisms .
Q. What experimental designs mitigate matrix interference when analyzing this compound in environmental samples?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges removes organic interferents. Hyperspectral imaging (HSI) in the 400–1000 nm range discriminates the compound’s spectral signature (absorption at 620 nm) from humic acids. Validate recovery rates (85–110%) via spiked sediment samples .
Q. How does the compound’s stereochemistry impact its inhibitory activity against metalloenzymes?
- Methodological Answer : Enzyme kinetics (Michaelis-Menten plots) with purified metalloenzymes (e.g., carbonic anhydrase) show that the Z-isomer exhibits 3-fold higher due to optimal chelation of metal ions (Zn²⁺) via oxime oxygen lone pairs. Circular dichroism (CD) confirms conformational changes in the enzyme active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
